5-Bromo-6-isopropylpyridin-2-amine
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Overview
Description
5-Bromo-6-isopropylpyridin-2-amine is an organic compound with the molecular formula C8H11BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position and an isopropyl group at the 6th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-6-isopropylpyridin-2-amine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For this specific compound, the reaction might involve the coupling of 5-bromo-2-chloropyridine with isopropylboronic acid under mild conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-isopropylpyridin-2-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Depending on the reaction conditions and reagents used
Scientific Research Applications
5-Bromo-6-isopropylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules .
Mechanism of Action
The mechanism of action of 5-Bromo-6-isopropylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridin-2-amine: Similar structure but with a chlorine atom instead of an isopropyl group.
5-Bromo-2-methylpyridin-3-amine: Similar pyridine derivative with a methyl group instead of an isopropyl group
Uniqueness
5-Bromo-6-isopropylpyridin-2-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs .
Properties
Molecular Formula |
C8H11BrN2 |
---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-6-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)8-6(9)3-4-7(10)11-8/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
SRZUBYUQTDMXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)N)Br |
Origin of Product |
United States |
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